N-(4-butylphenyl)-3-methylbutanamide
Description
N-(4-butylphenyl)-3-methylbutanamide is a synthetic amide derivative characterized by a 3-methylbutanamide backbone linked to a 4-butylphenyl group. The 4-butylphenyl moiety likely influences lipophilicity and receptor binding, while the methyl group on the butanamide chain affects steric hindrance and metabolic stability.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C15H23NO/c1-4-5-6-13-7-9-14(10-8-13)16-15(17)11-12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,16,17) |
InChI Key |
QFHRERQUJXHXNQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
*Estimated based on structural similarity.
Key Observations :
Key Observations :
- Reaction Efficiency : Yields vary significantly with substituents. Methoxyphenyl derivatives (92%) are synthesized more efficiently than dichlorophenyl analogs (69%), likely due to reduced steric or electronic hindrance .
- Analytical Rigor : All compounds in and were validated via $^1$H NMR, $^{13}$C NMR, and HRMS, ensuring structural fidelity .
Key Observations :
- GPR43 Agonism : CFMB’s 3-methylbutanamide structure is critical for GPR43 binding, as demonstrated by its significant stimulation of glucagon-like peptide-1 (GLP-1) secretion in vitro (P < 0.05) .
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